7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole
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Overview
Description
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a benzo[d]oxazole ring fused with a 1,2,3,4-tetrahydroisoquinoline moiety, which is further substituted with a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydroisoquinoline moiety.
Scientific Research Applications
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells or interact with neurotransmitter receptors in the brain . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
Thalicarpine: A natural aporphine benzylisoquinoline vinca alkaloid with antineoplastic activity.
Uniqueness
7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole is unique due to its specific structural features, which combine the benzo[d]oxazole ring with the tetrahydroisoquinoline moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
7-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H16N2O/c1-19-9-12-5-2-3-6-13(12)15(10-19)14-7-4-8-16-17(14)20-11-18-16/h2-8,11,15H,9-10H2,1H3 |
InChI Key |
QXDLEOITUBTEKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1)C3=C4C(=CC=C3)N=CO4 |
Origin of Product |
United States |
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